An In-depth Technical Guide to 2-Ethoxy-5-fluoroaniline: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Ethoxy-5-fluoroaniline: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Ethoxy-5-fluoroaniline, a substituted aniline derivative of increasing importance in the pharmaceutical and life sciences sectors. Targeted at researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety considerations, underpinned by scientific literature and established protocols.
Introduction
2-Ethoxy-5-fluoroaniline (CAS No: 946774-81-8) is an aromatic amine that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique trifunctional substitution pattern—an activating amino group, a lipophilic ethoxy group, and an electron-withdrawing fluorine atom—imparts a distinct combination of reactivity and physicochemical properties. These characteristics are particularly advantageous in the design of novel therapeutic agents, where the strategic incorporation of fluorine and ether linkages can profoundly influence a molecule's metabolic stability, membrane permeability, and target-binding affinity. This guide aims to be a critical resource for scientists leveraging this valuable intermediate in their research and development endeavors.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and drug design. Key identifiers and properties for 2-Ethoxy-5-fluoroaniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 946774-81-8 | [1][2] |
| Molecular Formula | C₈H₁₀FNO | N/A |
| Molecular Weight | 155.17 g/mol | N/A |
| Appearance | White powder | [1] |
| Purity | Typically ≥ 99% | [1] |
Further experimental data on properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature and would require experimental determination.
The structure of 2-Ethoxy-5-fluoroaniline is depicted below:
Figure 1: Chemical structure of 2-Ethoxy-5-fluoroaniline.
Synthesis and Manufacturing
A common strategy for the preparation of fluorinated anilines involves the catalytic hydrogenation of the corresponding nitroaromatic compound.[3][4] In the case of 2-Ethoxy-5-fluoroaniline, a potential precursor is 2-ethoxy-5-fluoro-1-nitrobenzene. The synthesis of this precursor could be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-substituted benzene ring.
Postulated Synthetic Workflow:
Figure 2: A postulated synthetic workflow for 2-Ethoxy-5-fluoroaniline.
Experimental Protocol: Reduction of a Nitroaromatic Precursor (General Procedure)
The following is a generalized protocol for the reduction of a nitroaromatic compound to an aniline, which would be the final step in the synthesis of 2-Ethoxy-5-fluoroaniline from its nitro precursor.
Materials:
-
Nitroaromatic precursor (e.g., 2-ethoxy-5-fluoro-1-nitrobenzene)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel)
-
Hydrogen source (e.g., Hydrogen gas, Ammonium formate)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
The nitroaromatic precursor is dissolved in a suitable solvent in a reaction vessel.
-
The catalyst is carefully added to the solution under an inert atmosphere.
-
The reaction vessel is purged with an inert gas and then filled with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred vigorously at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude aniline product.
-
The crude product can be purified by recrystallization or column chromatography.
It is imperative that all synthetic procedures are conducted by trained professionals in a controlled laboratory environment with appropriate safety precautions.
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6] 2-Ethoxy-5-fluoroaniline serves as a valuable intermediate in the synthesis of a range of biologically active molecules. While specific blockbuster drugs directly synthesized from this compound are not prominently disclosed, its structural motifs are present in various classes of therapeutic agents.
The applications of structurally related fluoroanilines are well-documented in the development of oncology and anti-infective agents.[5][7] The presence of the fluorine atom can block metabolic oxidation at that position, increasing the drug's half-life. The ethoxy group can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability.
Potential Therapeutic Areas:
-
Oncology: As an intermediate for kinase inhibitors and other anti-cancer agents.[7]
-
Anti-infectives: In the synthesis of novel antibacterial and antiviral compounds.
-
Central Nervous System (CNS) Disorders: As a building block for compounds targeting CNS receptors.
Figure 3: Potential application areas for 2-Ethoxy-5-fluoroaniline.
Spectroscopic Characterization
While a comprehensive, publicly available spectral database for 2-Ethoxy-5-fluoroaniline is limited, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and ethoxy substituents. Signals for the ethoxy group (a triplet and a quartet) and the amine protons would also be present.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms, with the carbon atoms attached to fluorine and oxygen showing characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ).
Safety and Handling
As with all chemical reagents, 2-Ethoxy-5-fluoroaniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. Based on the safety data for structurally similar fluoroanilines, the following hazards may be associated with this compound:
-
Skin and Eye Irritation: May cause irritation upon contact.[8]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]
Recommended Handling Precautions:
-
Wear safety goggles, gloves, and a lab coat.
-
Use in a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.[8][9]
Conclusion
2-Ethoxy-5-fluoroaniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features make it an attractive building block for the synthesis of complex and biologically active molecules. While detailed, publicly available data on some of its properties and specific applications remain limited, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. As research in medicinal chemistry continues to advance, the importance of strategically functionalized intermediates like 2-Ethoxy-5-fluoroaniline is expected to grow, paving the way for the development of next-generation therapeutics.
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Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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